molecular formula C20H15FN2O5S B8577564 N-(2-(o-Fluorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide CAS No. 94107-57-0

N-(2-(o-Fluorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide

Cat. No.: B8577564
CAS No.: 94107-57-0
M. Wt: 414.4 g/mol
InChI Key: HDZOKBVEFAIKLM-UHFFFAOYSA-N
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Description

N-(2-(o-Fluorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is a useful research compound. Its molecular formula is C20H15FN2O5S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

94107-57-0

Molecular Formula

C20H15FN2O5S

Molecular Weight

414.4 g/mol

IUPAC Name

N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H15FN2O5S/c1-13-6-9-15(10-7-13)29(27,28)22-19-11-8-14(23(25)26)12-17(19)20(24)16-4-2-3-5-18(16)21/h2-12,22H,1H3

InChI Key

HDZOKBVEFAIKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 10 g of 2-amino-5-nitro-2'-fluorobenzophenone and 7.5 g of tosyl chloride is refluxed in 50 ml of pyridine for 24 hours. The solvent is evaporated off to dryness, water and ethyl acetate are added, an insoluble material is filtered off and the organic phase is washed with a dilute solution of hydrochloric acid, water and an aqueous solution of sodium chloride and then dried over magnesium sulfate and evaporated. The residue is chromatographed on silica and the expected product is eluted with DCM.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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